Trestolone

Catalog No.
S007220
CAS No.
3764-87-2
M.F
C19H28O2
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trestolone

CAS Number

3764-87-2

Product Name

Trestolone

IUPAC Name

(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C19H28O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-18,21H,3-9H2,1-2H3/t11-,14+,15-,16+,17+,18-,19+/m1/s1

InChI Key

YSGQGNQWBLYHPE-CFUSNLFHSA-N

SMILES

Array

Synonyms

17-hydroxy-7-methyl-4-estren-3-one, 7 alpha-methyl-19-nortestosterone, 7-methyl-19-nortestosterone, 7alpha-methyl-19-nortestosterone, HMEO, MENT steroid, trestolone

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)O

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O

The exact mass of the compound Trestolone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142229. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Postcoital - Contraceptives, Postcoital, Hormonal - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trestolone, chemically designated as 7α-methyl-19-nortestosterone (MENT), is a highly potent synthetic androgen active pharmaceutical ingredient (API) utilized primarily in the research and development of long-acting male hormonal contraceptives and next-generation androgen replacement therapies. Unlike traditional endogenous androgens, Trestolone features a 7α-methyl substitution that confers strict resistance to 5α-reductase metabolism and prevents binding to Sex Hormone-Binding Globulin (SHBG) [1]. These structural modifications yield a compound with exceptionally high systemic bioavailability and a highly differentiated tissue-selective pharmacological profile. For procurement and formulation teams, Trestolone represents a high-efficiency API capable of achieving profound antigonadotropic and anabolic effects at microgram-level daily dosages, making it uniquely suited as the core payload for miniaturized, sustained-release drug delivery systems[2].

Attempting to substitute Trestolone with conventional benchmark androgens like Testosterone or Nandrolone fundamentally compromises the physical viability and safety profile of long-acting subdermal formulations. Testosterone is heavily bound by SHBG and requires 5α-reduction to dihydrotestosterone (DHT) for full efficacy in certain tissues, which drives prostate hypertrophy and necessitates milligram-level daily doses that are physically impossible to pack into a single 12-month subdermal implant [1]. Conversely, while Nandrolone avoids 5α-reduction, it lacks sufficient aromatization to estrogenic metabolites, leading to bone density loss and diminished libido during monotherapy. Trestolone solves both procurement and clinical bottlenecks: it aromatizes sufficiently to maintain bone mass, resists 5α-reduction to spare the prostate, and requires such a low daily payload that a single yearly implant becomes physically manufacturable and economically viable [2].

Tissue-Selective Potency for Prostate-Sparing Formulations

Trestolone's resistance to 5α-reductase provides a quantifiable advantage in tissue selectivity compared to standard testosterone. In castrated animal models, the administration of Trestolone (MENT) increased the weight of anabolic target tissues (bulbocavernosus and levator ani muscles) by 10 times that of testosterone. However, its stimulatory effect on the ventral prostate and seminal vesicles was only 4 times that of testosterone[1]. This highly favorable anabolic-to-androgenic divergence allows formulators to achieve necessary systemic androgenic support without proportionally scaling up the risk of benign prostatic hyperplasia (BPH).

Evidence DimensionTissue growth stimulation (Anabolic vs. Prostate)
Target Compound DataTrestolone (10x muscle stimulation, 4x prostate stimulation)
Comparator Or BaselineTestosterone (1x muscle stimulation, 1x prostate stimulation)
Quantified Difference2.5-fold improvement in the muscle-to-prostate stimulation ratio.
ConditionsCastrated rat model evaluating tissue weight increases per effective dose.

Enables the development of safer, prostate-sparing androgen replacement therapies that reduce long-term adverse event risks.

API Payload Efficiency via Gonadotropin Suppression

The primary procurement driver for Trestolone in contraceptive research is its extreme potency in suppressing the hypothalamic-pituitary-gonadal axis, which drastically reduces the required API payload. Studies demonstrate that complete suppression of Luteinizing Hormone (LH) is achieved with a minimum of 0.3 mg/day of Trestolone, whereas achieving the same suppression requires 3.0 mg/day of testosterone [1]. This 10-fold reduction in the required daily dose is the critical factor that allows a 12-month supply of API to be formulated into just 1 to 4 small subdermal implants (releasing ~400 µg/day), whereas a testosterone-based equivalent would require an impractically large implant volume[2].

Evidence DimensionMinimum daily dose for complete LH suppression
Target Compound DataTrestolone (0.3 mg/day)
Comparator Or BaselineTestosterone (3.0 mg/day)
Quantified Difference90% reduction in required daily API payload for equivalent gonadotropin suppression.
ConditionsPrimate (monkey) model evaluating dose-dependent LH suppression.

A 10x lower payload requirement makes 12-month sustained-release subdermal implants physically manufacturable and commercially viable.

Unbound Bioavailability via SHBG Evasion

Trestolone features a 7α-methyl group that sterically hinders binding to Sex Hormone-Binding Globulin (SHBG), a carrier protein that heavily sequesters endogenous androgens. While testosterone exhibits high affinity for SHBG—leaving only 2-3% of the hormone circulating in a 'free' or biologically active state—Trestolone exhibits negligible binding affinity to SHBG. Consequently, nearly 100% of circulating Trestolone remains unbound and active at the androgen receptor. This pharmacokinetic efficiency prevents the need to over-dose the formulation to compensate for protein binding, directly lowering API consumption per unit and ensuring more predictable dose-response curves across diverse patient populations.

Evidence DimensionSex Hormone-Binding Globulin (SHBG) affinity
Target Compound DataTrestolone (Negligible / <1% relative binding affinity)
Comparator Or BaselineTestosterone (High SHBG binding affinity)
Quantified DifferenceNear-total elimination of SHBG-mediated sequestration for Trestolone.
ConditionsIn vitro relative binding affinity assays for human SHBG.

Eliminating SHBG binding drastically increases the free-fraction of the API, maximizing cost-efficiency and clinical predictability in systemic formulations.

12-Month Subdermal Contraceptive Implants

Due to its 10-fold greater potency in suppressing LH and FSH compared to testosterone, Trestolone is the premier API for long-acting male contraceptive implants. Its microgram-level daily payload requirement allows formulators to design single or dual miniature implants that provide year-long efficacy, solving the volume constraints that cause testosterone-based implants to fail[1].

Prostate-Sparing Androgen Replacement Therapy (HRT)

Trestolone is highly suited for HRT formulations targeting older demographics where benign prostatic hyperplasia (BPH) is a concern. Because it does not undergo 5α-reduction into DHT, it provides necessary muscle, bone, and mood maintenance without proportionally stimulating prostate tissue growth, offering a wider therapeutic index than generic testosterone [2].

Precursor for High-Bioavailability Esterified Injectables

Trestolone serves as the critical base precursor for synthesizing depot esters like Trestolone Acetate or Trestolone Enanthate. Its lack of SHBG binding ensures that once the ester is cleaved in vivo, the resulting free hormone is fully bioavailable, making it an exceptionally efficient API for long-acting intramuscular injectables [3].

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

288.208930132 Da

Monoisotopic Mass

288.208930132 Da

Heavy Atom Count

21

UNII

40P3287I94

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in contraception and male hormonal deficiencies/abnormalities.

MeSH Pharmacological Classification

Contraceptives, Postcoital, Hormonal

Mechanism of Action

Trestolone is a potent inhibitor of the release of the luteinizing hormone (LH) and follicle stimulating hormone (FSH). As spermatogenesis requires both testosterone and FSH, it is impaired by the reduction in FSH caused by trestolone as well as the reduction in LH, and subsequent reduction in testosterone.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3764-87-2

Wikipedia

Trestolone

Dates

Last modified: 02-18-2024
Walton MJ, Kumar N, Baird DT, Ludlow H, Anderson RA: 7alpha-methyl-19-nortestosterone (MENT) vs testosterone in combination with etonogestrel implants for spermatogenic suppression in healthy men. J Androl. 2007 Sep-Oct;28(5):679-88. Epub 2007 Apr 25. [PMID:17460095]
Ramachandra SG, Ramesh V, Krishnamurthy HN, Kumar N, Sundaram K, Hardy MP, Rao AJ: Effect of chronic administration of 7alpha-methyl-19-nortestosterone on serum testosterone, number of spermatozoa and fertility in adult male bonnet monkeys (Macaca radiata). Reproduction. 2002 Aug;124(2):301-9. [PMID:12141943]

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